

# Technical Support Center: Mitapivat and Hepatocellular Injury

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Mitapivat hemisulfate |           |
| Cat. No.:            | B12760342             | Get Quote |

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing high-dose mitapivat. The following troubleshooting guides and FAQs address specific issues related to monitoring for potential hepatocellular injury during pre-clinical and clinical research.

## Frequently Asked Questions (FAQs) General Information

Q1: What is mitapivat and what is its mechanism of action? Mitapivat (Brand Name: Pyrukynd®) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] Its primary target is the red blood cell-specific isoform, PKR.[3] By binding to an allosteric site on the PKR tetramer, mitapivat enhances the enzyme's activity, which increases the production of adenosine triphosphate (ATP) and restores normal glycolytic function in red blood cells.[1][3] [4] This mechanism is beneficial in treating hemolytic anemias like Pyruvate Kinase Deficiency (PKD).[2][3][5]

Q2: Why is monitoring for hepatocellular injury necessary when using high-dose mitapivat? Hepatocellular injury, characterized by elevated liver transaminases, has been observed in patients treated with higher doses of mitapivat than those recommended for PK deficiency.[4][6] [7] In clinical trials for thalassemia, cases of liver injury were reported, with peak alanine aminotransferase (ALT) levels greater than 5 times the upper limit of normal (>5x ULN), sometimes accompanied by jaundice.[7][8][9] These events typically occurred within the first six



months of treatment and improved upon discontinuation of the drug.[7][8][9] This has led to updated safety labels and mandatory liver function monitoring.[7]

## **Monitoring Protocols**

Q3: What specific liver function tests (LFTs) should be performed? A standard panel of liver biochemical tests is recommended. This should include, at a minimum:

- Alanine aminotransferase (ALT)[10][11]
- Aspartate aminotransferase (AST)[10][12]
- Total Bilirubin (T-Bil)[10][11]
- Alkaline Phosphatase (ALP)[10][11]

Additionally, monitoring albumin and prothrombin time (PT/INR) can provide information on hepatic protein synthesis function.[10]

Q4: What is the recommended frequency for liver function monitoring? Based on observations from clinical trials and subsequent regulatory guidance, the following monitoring schedule is required:

- Baseline: Obtain liver function tests before initiating treatment with mitapivat.[4][7]
- Initial Phase: Monitor LFTs monthly for the first six months of treatment.[4][7][8][13]
- As Clinically Indicated: Continue monitoring as needed based on patient condition or previous results.[4][9]

Q5: What are the clinical signs and symptoms of hepatocellular injury? Researchers should be vigilant for signs and symptoms of liver injury, which include:

- Jaundice (yellowing of the skin or eyes)[4][14]
- Scleral icterus[4][6]
- Dark urine[4][13]



- Severe abdominal pain or fatigue[4][14]
- Dizziness or confusion[4][13]

### **Troubleshooting and Actionable Thresholds**

Q6: What level of liver enzyme elevation is considered clinically significant? An elevation of ALT or AST >3x the upper limit of normal (ULN) is a common threshold for concern in drug development.[10] For mitapivat, specific actions are triggered by more significant elevations. The observed liver injury events in trials were characterized by peak ALT levels of >5x ULN.[7] [8][9] Any elevation of ALT  $\geq$  3x ULN in conjunction with a total bilirubin level  $\geq$  2x ULN (known as "Hy's Law") indicates a high risk of severe drug-induced liver injury (DILI).[10]

Q7: What immediate actions should be taken if significant liver enzyme elevations are observed? Prompt action is critical. If clinically significant increases in liver tests are observed, or if ALT rises to >5x ULN, treatment with mitapivat should be interrupted.[4][9] If DILI due to mitapivat is suspected, the drug should be discontinued permanently.[4][9] The events observed in clinical trials improved upon treatment discontinuation.[8][15] Confirmatory blood tests should be repeated within 2-5 days to assess the trend.[16][17]

Q8: What is the potential mechanism of mitapivat-associated liver injury? The precise mechanism is not fully elucidated. Mitapivat is primarily metabolized by the liver enzyme CYP3A4.[1][3] Drug-induced liver injury can be intrinsic (dose-dependent) or idiosyncratic (dose-independent).[10] The observation of injury at higher doses suggests a potential dose-dependent component.[4][7] Hepatic manifestations like jaundice could also be related to shifts in heme catabolism and bilirubin processing.[6]

Q9: Are there drug interactions that could increase the risk of liver injury? Yes. Coadministration of mitapivat with strong inhibitors or inducers of the CYP3A4 enzyme can alter its plasma concentration.[3]

- Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase mitapivat exposure, potentially increasing the risk of adverse effects, including liver injury.[3]
- Strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease mitapivat levels, potentially reducing its efficacy.[3]



## **Quantitative Data Summary**

The following tables summarize key quantitative data regarding the monitoring and incidence of hepatocellular injury with mitapivat.

Table 1: Recommended Liver Monitoring Schedule for Mitapivat

| Time Point    | Action                                                           | Reference     |
|---------------|------------------------------------------------------------------|---------------|
| Pre-Treatment | Obtain baseline liver function tests (ALT, AST, Bilirubin, ALP). | [4][7]        |
| Months 1-6    | Monitor liver function tests monthly.                            | [4][7][8][13] |
| Post 6 Months | Monitor as clinically indicated.                                 | [4][9]        |

Table 2: Actionable Thresholds for Liver Enzyme Elevations

| Observation                                    | Recommended Action                                                              | Reference |
|------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| ALT > 5x ULN                                   | Interrupt mitapivat treatment.                                                  | [4][9]    |
| ALT > 3x ULN and Total Bilirubin > 2x ULN      | Indicates potential for severe DILI (Hy's Law). Promptly discontinue treatment. | [10]      |
| Suspected Hepatic Injury (regardless of level) | Discontinue mitapivat treatment.                                                | [4][9]    |

Table 3: Incidence of Hepatocellular Injury in Thalassemia Clinical Trials



| Total Patients<br>on Mitapivat | Patients with<br>Hepatocellular<br>Injury | Incidence Rate | Key<br>Characteristic<br>s of Injury                                                                             | Reference |
|--------------------------------|-------------------------------------------|----------------|------------------------------------------------------------------------------------------------------------------|-----------|
| 301                            | 2                                         | 0.66%          | Occurred within the first 6 months; led to treatment discontinuation; liver tests improved post-discontinuation. | [5][13]   |

# Experimental Protocols Protocol 1: Clinical Monitoring of Liver Function

Objective: To serially monitor for signs of hepatocellular injury in subjects receiving high-dose mitapivat.

#### Methodology:

- Sample Collection: Collect whole blood via venipuncture into a serum separator tube (SST).
- Baseline Measurement: Prior to the first dose of mitapivat, perform a full liver function panel to establish baseline values for ALT, AST, total bilirubin, and ALP.
- Sample Processing:
  - Allow blood to clot at room temperature for 30-60 minutes.
  - Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.
  - Carefully aspirate the serum and transfer it to a clean, labeled microcentrifuge tube.
- Biochemical Analysis: Analyze serum samples using a calibrated automated clinical chemistry analyzer for the following parameters:



- Alanine Aminotransferase (ALT)
- Aspartate Aminotransferase (AST)
- Total Bilirubin
- Alkaline Phosphatase (ALP)
- Monitoring Schedule: Repeat steps 1-4 on a monthly basis for the first six months of the experiment.
- Data Analysis: Compare all post-treatment results to the subject's baseline values and the
  established upper limit of normal (ULN) for each analyte. Document and report any
  elevations according to the thresholds in Table 2.

# Protocol 2: In Vitro Assessment of Mitapivat Hepatotoxicity

Objective: To determine the potential cytotoxic effect of high concentrations of mitapivat on a human hepatocyte cell line.

#### Methodology:

- Cell Culture:
  - Culture HepG2 cells (human hepatocellular carcinoma cell line) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO2.
- · Cell Seeding:
  - Seed HepG2 cells into a 96-well microplate at a density of 1 x 10<sup>4</sup> cells per well.
  - Allow cells to adhere and grow for 24 hours.
- Drug Treatment:



- Prepare a stock solution of mitapivat in dimethyl sulfoxide (DMSO).
- Create a serial dilution of mitapivat in culture medium to achieve a range of final concentrations (e.g., 1 μM, 10 μM, 50 μM, 100 μM, 200 μM).
- Include a vehicle control (medium with DMSO at the highest concentration used) and an untreated control (medium only).
- $\circ$  Remove the old medium from the cells and add 100  $\mu L$  of the prepared drug dilutions or controls to the respective wells.
- Incubation: Incubate the treated cells for 24, 48, or 72 hours.
- Cytotoxicity Assessment (MTT Assay):
  - After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
  - $\circ$  Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate cell viability as a percentage relative to the untreated control:
    - % Viability = (Absorbance Treated / Absorbance Control) \* 100
  - Plot the dose-response curve and calculate the IC<sub>50</sub> (the concentration of mitapivat that causes 50% inhibition of cell viability).

### **Visualizations**





Click to download full resolution via product page

Figure 1: Workflow for routine clinical monitoring of liver function during a mitapivat study.





Click to download full resolution via product page

Figure 2: Decision logic for dose interruption or discontinuation based on LFT results.





Click to download full resolution via product page

Figure 3: Potential mechanisms contributing to mitapivat-associated hepatocellular effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Mitapivat used for? [synapse.patsnap.com]
- 4. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 5. ASH 2024: Agios' mitapivat checks off efficacy; liver toxicity a concern | BioWorld [bioworld.com]
- 6. Mitapivat-Associated Adverse Effects and Potential Mechanistic: Insights From Real-World Data PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. seekingalpha.com [seekingalpha.com]
- 9. Agios Announces Topline Results from RISE UP Phase 3 Trial of Mitapivat in Sickle Cell Disease – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 10. myadlm.org [myadlm.org]
- 11. fg.bmj.com [fg.bmj.com]
- 12. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 13. Agios Presents Positive Results from Phase 3 ENERGIZE-T Study of Mitapivat at ASH 2024 and Provides Regulatory Update on Mitapivat – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 14. What are the side effects of Mitapivat? [synapse.patsnap.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug-induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]





 To cite this document: BenchChem. [Technical Support Center: Mitapivat and Hepatocellular Injury]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12760342#monitoring-for-hepatocellular-injury-with-high-dose-mitapivat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com